beta-Citraurol -

beta-Citraurol

Catalog Number: EVT-1592394
CAS Number:
Molecular Formula: C30H42O2
Molecular Weight: 434.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3R)-3-hydroxy-8'-apo-beta-carotenol is an apo carotenoid triterpenoid compound consisting of 8'-apo-beta-carotene having a hydroxy group at the 8'-position and an (R)-hydroxy substituent at the 3-position.
Overview

Beta-Citraurol is a C30 apocarotenoid compound primarily derived from carotenoids in citrus fruits. It is known for its contribution to the aroma and flavor profiles of various citrus species, making it a significant compound in food science and flavor chemistry. Beta-Citraurol is classified under the broader category of apocarotenoids, which are oxygenated derivatives of carotenoids formed through enzymatic cleavage.

Source and Classification

Beta-Citraurol is predominantly found in citrus fruits such as oranges and lemons. It is produced through the action of specific enzymes known as carotenoid cleavage dioxygenases, which catalyze the oxidative cleavage of carotenoids to yield various apocarotenoids, including beta-citraurol. This compound belongs to the class of terpenoids, characterized by its complex structure derived from isoprene units.

Synthesis Analysis

Methods and Technical Details

The synthesis of beta-citraurol involves enzymatic processes where carotenoid precursors undergo oxidative cleavage. The enzyme responsible for this transformation is typically a carotenoid cleavage dioxygenase, which facilitates the conversion of carotenoids into their respective apocarotenoid forms through specific cleavage at double bonds.

Recent studies have highlighted the diversity of carotenoid cleavage dioxygenases across different plant species, indicating variations in substrate specificity and regioselectivity that affect the production of beta-citraurol and other related compounds . The enzymatic reaction generally involves:

  1. Substrate Recognition: The enzyme recognizes specific carotenoid substrates based on their structural features.
  2. Oxidative Cleavage: The enzyme catalyzes the cleavage of double bonds in the carotenoid structure, leading to the formation of beta-citraurol.
  3. Formation of Byproducts: Alongside beta-citraurol, other apocarotenoids may be produced depending on the substrate and reaction conditions.
Chemical Reactions Analysis

Reactions and Technical Details

Beta-Citraurol can undergo several chemical reactions due to its functional groups:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Esterification: Beta-citraurol can react with acids to form esters, which may enhance its flavor properties.
  3. Rearrangement: Under certain conditions, beta-citraurol may rearrange to form different apocarotenoids or derivatives.

These reactions are crucial for modifying the flavor characteristics of food products and enhancing their sensory appeal.

Mechanism of Action

Process and Data

The mechanism by which beta-citraurol exerts its effects primarily relates to its role in flavor enhancement. As an aromatic compound, it interacts with olfactory receptors in humans, contributing to the perception of citrus flavors. The enzymatic pathway leading to its production involves:

  1. Carotenoid Cleavage: The initial step involves the enzymatic cleavage of carotenoids by dioxygenases.
  2. Formation of Apocarotenoids: This cleavage results in various apocarotenoids, including beta-citraurol.
  3. Sensory Interaction: Beta-citraurol binds to specific receptors in the nasal cavity, triggering sensory responses associated with citrus aromas.

This process highlights its significance in food science as a flavoring agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties influence its stability during storage and processing in food applications.

Applications

Scientific Uses

Beta-Citraurol has several applications within scientific research and industry:

  1. Flavoring Agent: Widely used in the food industry for enhancing citrus flavors in beverages, candies, and baked goods.
  2. Aroma Compound: Investigated for its potential use in perfumery due to its pleasant aroma profile.
  3. Biochemical Studies: Used as a model compound for studying metabolic pathways involving carotenoid cleavage dioxygenases.

Research continues into optimizing its production through biotechnological methods to enhance flavor profiles in various food products .

Properties

Product Name

beta-Citraurol

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-17-hydroxy-3,7,12,16-tetramethylheptadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C30H42O2

Molecular Weight

434.7 g/mol

InChI

InChI=1S/C30H42O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,28,31-32H,20-22H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1

InChI Key

FNAJVVMDXCOSFY-QCPGYTKSSA-N

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CO)/C)/C

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